1,4-Dioxaspiro[4.5]decane-7,9-dimethanol
Overview
Description
1,4-Dioxaspiro[45]decane-7,9-dimethanol is a spirocyclic compound characterized by a unique structure that includes two hydroxymethyl groups and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol typically involves the formation of the spirocyclic ring system followed by the introduction of hydroxymethyl groups. One common method involves the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ring. Subsequent hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with target molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with an additional nitrogen atom.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Contains a dioxaspirodecane ring system with different functional groups.
Uniqueness
1,4-Dioxaspiro[4.5]decane-7,9-dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-9-yl]methanol |
InChI |
InChI=1S/C10H18O4/c11-6-8-3-9(7-12)5-10(4-8)13-1-2-14-10/h8-9,11-12H,1-7H2 |
InChI Key |
YIGWSUPYEQCTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(CC(C2)CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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